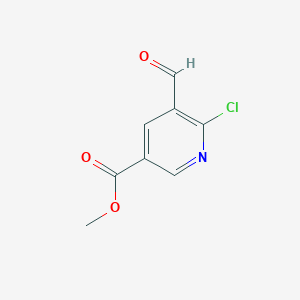

Methyl 6-chloro-5-formylnicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

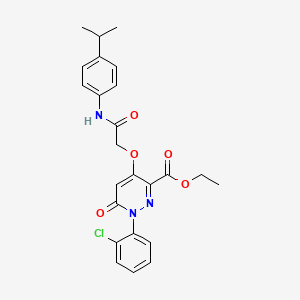

“Methyl 6-chloro-5-formylnicotinate” is a chemical compound with the CAS Number: 872029-82-8 . It has a molecular weight of 199.59 . The IUPAC name for this compound is methyl 6-chloro-5-formyl-2-pyridinecarboxylate .

Synthesis Analysis

A synthetic method of a similar compound, 6-formyl methyl nicotinate, has been disclosed in a patent . The synthesis involves taking 6-methyl nicotinate as a raw material, reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate, and then removing one bromine to obtain 6-dibromomethyl nicotinic acid methyl ester. This ester is then reacted with morpholine to generate the product 6-formyl nicotinic acid methyl ester .

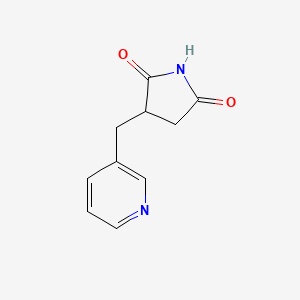

Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-5-formylnicotinate” can be inferred from its IUPAC name, methyl 6-chloro-5-formyl-2-pyridinecarboxylate . It suggests that the compound is a methyl ester of a nicotinic acid derivative, with a formyl group at the 5-position and a chlorine atom at the 6-position of the pyridine ring.

Physical And Chemical Properties Analysis

“Methyl 6-chloro-5-formylnicotinate” is a solid substance . It has a molecular weight of 199.59 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .

科学的研究の応用

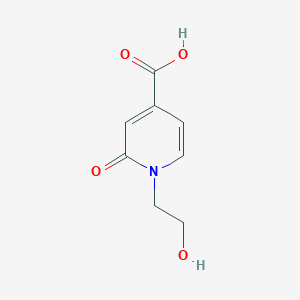

Synthesis and Structural Characterization

Methyl 6-chloro-5-formylnicotinate serves as a key intermediate in the synthesis and structural characterization of complex organic compounds. For instance, it has been utilized in the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, demonstrating its role in creating compounds with potential pharmaceutical applications. The detailed structural analysis of these compounds provides insight into their chemical properties and potential applications in drug development (Héctor Novoa de Armas et al., 2000).

Homologation of Aldehydes and Ketones

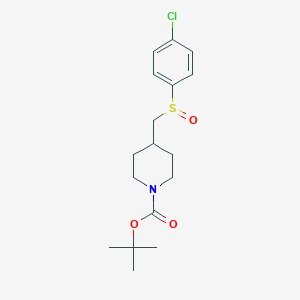

In the field of organic chemistry, Methyl 6-chloro-5-formylnicotinate is involved in the homologation of aldehydes and ketones to α-Hydroxycarboxamides, showcasing its utility in modifying and enhancing the functional groups of organic molecules. This process is crucial for the development of new chemical entities with improved pharmacological profiles (M. Schiess & D. Seebach, 1983).

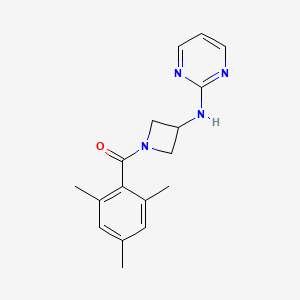

Antagonist Synthesis for Clinical Studies

Methyl 6-chloro-5-formylnicotinate is also instrumental in the synthesis of antagonists like AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This illustrates the compound's significant contribution to the pharmaceutical industry, particularly in synthesizing drugs that can support preclinical and clinical studies (S. Andersen et al., 2013).

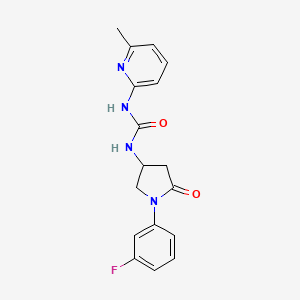

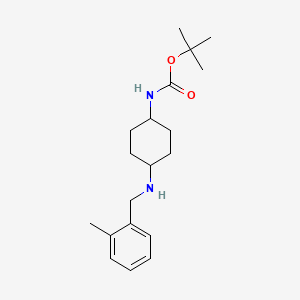

Development of Anti-Infective Agents

The compound plays a critical role in the development of novel anti-infective agents, as seen in its use as an intermediate in safe and economical synthesis processes. The innovative methods developed for its synthesis emphasize the importance of Methyl 6-chloro-5-formylnicotinate in creating effective and accessible treatments for infectious diseases (J. Mulder et al., 2013).

Environmental and Astrophysical Chemistry

Interestingly, Methyl 6-chloro-5-formylnicotinate's relevance extends beyond pharmaceuticals into environmental and astrophysical chemistry. Studies involving the detection of free radicals in low-temperature gas-grain reactions highlight its potential in understanding chemical processes in interstellar environments, further showcasing the broad applicability of this compound in scientific research (R. A. Zhitnikov & Y. Dmitriev, 2002).

Safety and Hazards

The safety data for “Methyl 6-chloro-5-formylnicotinate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .

将来の方向性

While there is limited information on the future directions of “Methyl 6-chloro-5-formylnicotinate”, it is available for purchase from chemical suppliers , suggesting potential use in research and development. Further studies could explore its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

特性

IUPAC Name |

methyl 6-chloro-5-formylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-6(4-11)7(9)10-3-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPCPWQJJUXARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-5-formylnicotinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2800731.png)

![2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid](/img/structure/B2800743.png)

![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2800747.png)

![6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B2800752.png)